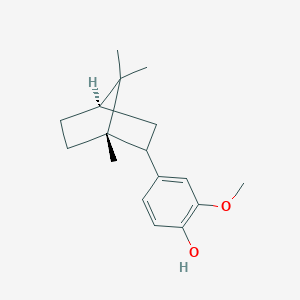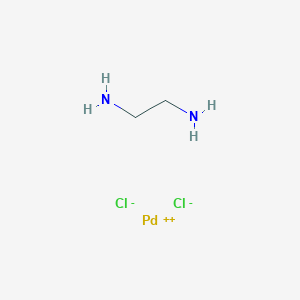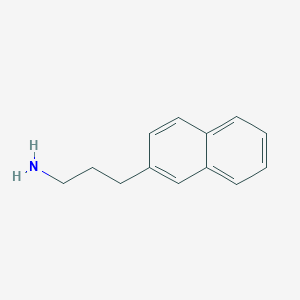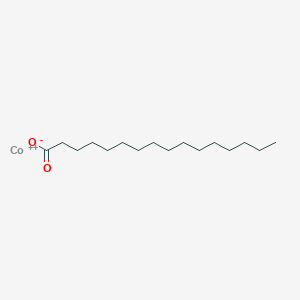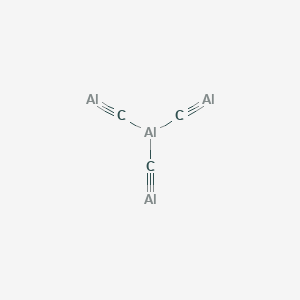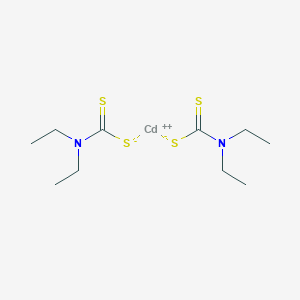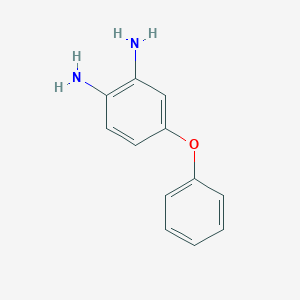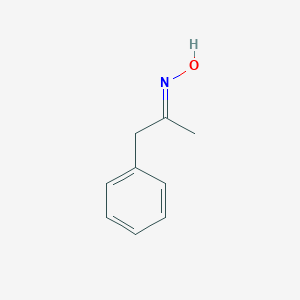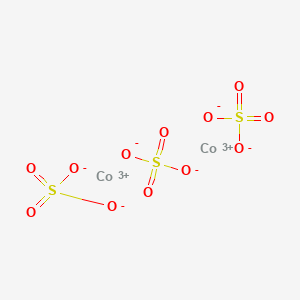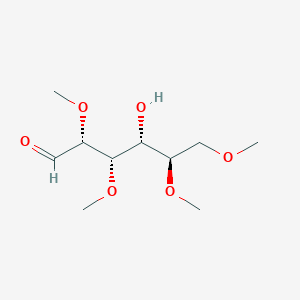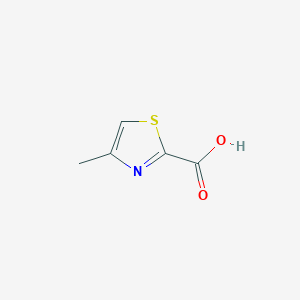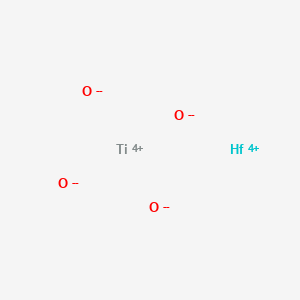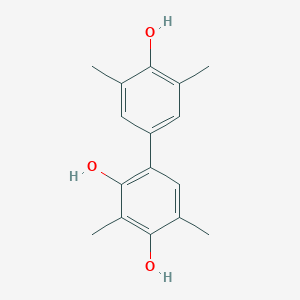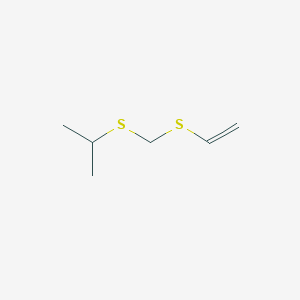
Isopropylthio(vinylthio)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylthio(vinylthio)methane (IVM) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. IVM is a versatile compound that can be synthesized using various methods, and its unique properties make it a promising candidate for use in biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of Isopropylthio(vinylthio)methane is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of cell growth and inflammation. Isopropylthio(vinylthio)methane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Isopropylthio(vinylthio)methane has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Isopropylthio(vinylthio)methane has been found to have various biochemical and physiological effects. In animal models, Isopropylthio(vinylthio)methane has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve liver function. Additionally, Isopropylthio(vinylthio)methane has been found to have antioxidant properties, which can help protect against oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropylthio(vinylthio)methane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, Isopropylthio(vinylthio)methane has been shown to have low toxicity, making it a safe candidate for use in animal studies. However, Isopropylthio(vinylthio)methane has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for the use of Isopropylthio(vinylthio)methane in scientific research. One potential application is in the study of epigenetic modifications, as Isopropylthio(vinylthio)methane has been found to inhibit the activity of HDACs. Additionally, Isopropylthio(vinylthio)methane could be used in the development of new treatments for cancer, inflammation, and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of Isopropylthio(vinylthio)methane and its potential applications in scientific research.
Conclusion:
In conclusion, Isopropylthio(vinylthio)methane is a promising candidate for use in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Isopropylthio(vinylthio)methane in scientific research.
Synthesemethoden
Isopropylthio(vinylthio)methane can be synthesized using various methods, including the reaction between isopropylthiol and vinyl bromide, the reaction between isopropylthiol and vinyl chloride, and the reaction between isopropylthiol and vinyl acetate. The reaction between isopropylthiol and vinyl bromide is the most commonly used method for synthesizing Isopropylthio(vinylthio)methane.
Wissenschaftliche Forschungsanwendungen
Isopropylthio(vinylthio)methane has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. Isopropylthio(vinylthio)methane has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Isopropylthio(vinylthio)methane has been found to have antioxidant properties, which make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
10340-72-4 |
|---|---|
Produktname |
Isopropylthio(vinylthio)methane |
Molekularformel |
C6H12S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
2-(ethenylsulfanylmethylsulfanyl)propane |
InChI |
InChI=1S/C6H12S2/c1-4-7-5-8-6(2)3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
GKQYQGNMBAPBFU-UHFFFAOYSA-N |
SMILES |
CC(C)SCSC=C |
Kanonische SMILES |
CC(C)SCSC=C |
Synonyme |
Isopropylthio(vinylthio)methane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



